molecular formula C6H8Br2Cl2 B12840895 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane

1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane

Cat. No.: B12840895
M. Wt: 310.84 g/mol
InChI Key: IXJXEVWZJBEOGU-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is an organohalogen compound characterized by the presence of bromine and chlorine atoms attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane typically involves the halogenation of cyclopropane derivatives. A common method might include the reaction of cyclopropane with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale halogenation reactions using specialized equipment to handle the reactive and potentially hazardous halogen gases. The process may include steps for purification and isolation of the desired product to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: Where halogen atoms are replaced by other functional groups.

    Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.

    Oxidation Reactions: Where the compound is oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield compounds with different halogen atoms, while reduction reactions could produce less halogenated cyclopropane derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, potentially as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, covalent modification, or disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2-(2-chloroethyl)cyclopropane
  • 1,1-Dibromo-2-(chloromethyl)cyclopropane
  • 1,1-Dichloro-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane

Uniqueness

1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C6H8Br2Cl2

Molecular Weight

310.84 g/mol

IUPAC Name

1,1-dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane

InChI

InChI=1S/C6H8Br2Cl2/c7-6(8)3-5(6,4-10)1-2-9/h1-4H2

InChI Key

IXJXEVWZJBEOGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)(CCCl)CCl

Origin of Product

United States

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